
Ethyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an isoquinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of multiple methoxy groups suggests that the compound is likely to be quite polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the methoxy and carboxylate ester groups. The methoxy groups might undergo reactions typical of ethers, such as cleavage under acidic conditions. The carboxylate ester group could participate in various reactions, such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple methoxy groups and a carboxylate ester group suggests that it would have some degree of polarity and could potentially form hydrogen bonds .科学的研究の応用
Synthesis and Chemical Reactions
Ethyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-3-carboxylate and related compounds are involved in various synthetic chemical processes. This includes the development of methods for the preparation of 3-aminoquinolines, which are key intermediates in creating specific naphthyridine compounds (Wang, Boschelli, Johnson, & Honores, 2004). Similarly, efficient synthesis methods have been developed for related isoquinoline derivatives, indicating their importance in the realm of organic synthesis and potential industrial applications (Chen Jian-xi, 2014).
Application in Novel Compound Development
Research has also focused on the synthesis of novel compounds using ethyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-3-carboxylate derivatives. These include the development of new Luotonin A derivatives through specific reactions and regioselectivities (Atia et al., 2017). The creation of such novel compounds suggests potential applications in medicinal chemistry and drug development.
Cytotoxicity and Antitumor Potential
Some studies have explored the cytotoxic properties of certain derivatives. For instance, research on novel annulated dihydroisoquinoline heterocycles demonstrated potential antitumor activity against various cancer cell lines (Saleh et al., 2020). Such findings are significant for developing new therapeutic agents.
Radiolabeling and Pharmacological Studies
Ethyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-3-carboxylate has been used in the synthesis of specifically labeled compounds for pharmacological studies (Ithakissios, Tsatsas, Nikokavouras, & Tsolis, 1974). This application is crucial for tracing and studying the biological pathways and effects of these compounds in vivo.
Development of Efficient Synthesis Techniques
Efficient synthesis techniques involving ethyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-3-carboxylate have been a significant focus of research. For example, one study discussed a one-pot synthesis method for polyhydroquinoline derivatives, highlighting the importance of these compounds in streamlining synthetic procedures (Khaligh, 2014).
作用機序
Target of Action
It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety
Mode of Action
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) . This suggests that the compound might undergo similar transformations in the body, interacting with its targets and causing changes in their function.
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group could potentially enhance the compound’s solubility, which might influence its absorption and distribution in the body . The metabolism and excretion of the compound would likely depend on its interactions with various enzymes and transporters in the body.
Action Environment
The action of Ethyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-3-carboxylate could be influenced by various environmental factors. For instance, the cleavage of the 3,4-dimethoxybenzyl group is known to occur at elevated temperatures and in the presence of protons Therefore, factors such as body temperature and pH could potentially influence the compound’s action, efficacy, and stability
将来の方向性
特性
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-30-23(25)18-11-15-12-21(28-4)22(29-5)13-16(15)17(24-18)9-14-7-8-19(26-2)20(10-14)27-3/h7-8,10-13H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSPOGFFSQMYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)CC3=CC(=C(C=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2840250.png)
![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840254.png)





![7-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840261.png)
![8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2840262.png)
![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)
![(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]thiochromen-4-one](/img/structure/B2840264.png)
